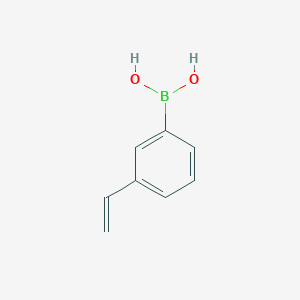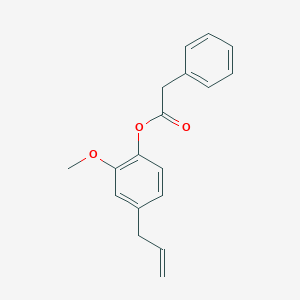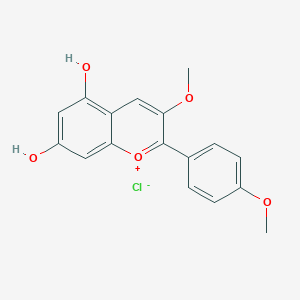
Óxido de bario y estaño
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium tin trioxide is an inorganic compound with the chemical formula BaSnO₃
Aplicaciones Científicas De Investigación
Barium tin trioxide has a wide range of scientific research applications:
Electronics: Used in the fabrication of capacitors, resistors, and other electronic components due to its high dielectric constant and electrical conductivity.
Materials Science: Employed in the development of advanced ceramics and composite materials.
Catalysis: Acts as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Applications: Investigated for potential use in medical imaging and drug delivery systems due to its biocompatibility and unique optical properties.
Mecanismo De Acción
Target of Action
Barium tin trioxide, also known as Barium tin oxide (BaSnO3), is a compound that has been studied for its potential applications in various fieldsFor instance, it has been used in the field of nanotechnology for its excellent physicochemical properties such as dielectric and piezoelectric structures .
Mode of Action
The interaction of BaSnO3 with its targets is primarily physical or chemical rather than biological. For example, in the field of nanotechnology, BaSnO3 nanoparticles have been synthesized via the co-precipitation method using barium carbonate and titanium dioxide . The resulting nanoparticles interact with their environment through their unique physicochemical properties, such as their dielectric and piezoelectric structures .
Biochemical Pathways
For instance, in the field of photocatalysis, barium titanate has been used to enhance the optical properties of materials, making them more effective for photocatalytic reactions in sunlight .
Result of Action
The results of BaSnO3’s action are dependent on its application. For instance, in the field of nanotechnology, BaSnO3 nanoparticles have shown significant dispersion effect and a strong toxicity rate against the MCF-7 cell line, a type of breast cancer cell . This suggests that BaSnO3 could potentially be used as a nanomaterial for anti-cancer drug discovery .
Action Environment
The action, efficacy, and stability of BaSnO3 can be influenced by various environmental factors. For instance, the synthesis of BaSnO3 nanoparticles can be affected by factors such as temperature and concentration . Additionally, the effectiveness of BaSnO3 in photocatalytic applications can be influenced by the presence and intensity of sunlight .
Análisis Bioquímico
Cellular Effects
Barium Tin Trioxide has shown significant effects on various types of cells, particularly cancer cells . For instance, it has been observed to have a strong toxicity rate against the MCF-7 cell line, a type of breast cancer cell . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Barium Tin Trioxide have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Barium Tin Trioxide vary with different dosages in animal models . Higher concentrations of the compound were found to be more effective in inhibiting breast cancer cells
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium tin trioxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of barium carbonate and tin dioxide at high temperatures. The reaction typically occurs at temperatures ranging from 1000°C to 1200°C, resulting in the formation of barium tin trioxide.
Industrial Production Methods: In industrial settings, barium tin trioxide is often produced using a solid-state reaction due to its simplicity and cost-effectiveness. The process involves mixing stoichiometric amounts of barium carbonate and tin dioxide, followed by calcination at high temperatures. The resulting product is then ground to achieve the desired particle size.
Análisis De Reacciones Químicas
Types of Reactions: Barium tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Barium tin trioxide can be oxidized in the presence of oxygen at elevated temperatures.
Reduction: It can be reduced using hydrogen gas or other reducing agents at high temperatures.
Substitution: Barium tin trioxide can undergo substitution reactions with other metal oxides, leading to the formation of doped compounds with altered properties.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of doped barium tin trioxide with modified electrical and structural properties.
Comparación Con Compuestos Similares
Barium Titanate (BaTiO₃): Known for its ferroelectric properties and used in capacitors and piezoelectric devices.
Strontium Titanate (SrTiO₃): Exhibits high dielectric constant and is used in electronic applications.
Calcium Titanate (CaTiO₃): Used in ceramics and as a dielectric material.
Barium tin trioxide stands out due to its combination of thermal stability, electrical conductivity, and versatility in various applications.
Propiedades
Número CAS |
12009-18-6 |
|---|---|
Fórmula molecular |
BaOSn |
Peso molecular |
272.04 g/mol |
Nombre IUPAC |
barium(2+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/Ba.O.Sn |
Clave InChI |
BOGASOWHESMEKT-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Sn+4].[Ba+2] |
SMILES canónico |
O=[Sn].[Ba] |
Origen del producto |
United States |
Q1: What makes Barium Tin Oxide (BaSnO3) a promising material for thin film transistors (TFTs) compared to traditional materials?
A1: Barium Tin Oxide (BaSnO3) is gaining attention as a potential alternative to indium-containing amorphous oxide semiconductors in TFTs []. This is primarily due to its high electron mobility, making it desirable for high-performance electronics. Furthermore, the research demonstrates the successful fabrication of BSO TFTs on non-epitaxial silicon substrates using a unique bilayer structure achieved through sputtering techniques []. This fabrication method, coupled with the material's inherent properties, paves the way for indium-free and potentially more cost-effective switching devices.
Q2: What are the key optical properties of Barium Tin Oxide (BaSnO3) thin films, and how do these properties vary with fabrication methods?
A2: Thin films of Barium Tin Oxide (BaSnO3) exhibit a range of optical bandgaps, typically between 3.7 eV and 4.4 eV, depending on the deposition method and specific conditions []. Both RF sputtering and pulsed laser deposition techniques have been successfully employed to produce high-quality, oriented films []. These films are characteristically transparent and highly insulating in their undoped state, making them suitable for applications like gas sensors and insulating layers within transparent transistors []. Interestingly, while bulk Barium Tin Oxide (BaSnO3) has shown photoluminescence, this property was not observed in the studied thin films [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)






